2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Catalog No.
S982342
CAS No.
1094279-94-3
M.F
C10H5BrClN3S
M. Wt
314.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thi...

CAS Number

1094279-94-3

Product Name

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

IUPAC Name

2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Molecular Formula

C10H5BrClN3S

Molecular Weight

314.59 g/mol

InChI

InChI=1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H

InChI Key

HLJNVHZYIKUAMG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)Cl

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole in Scientific Research

  • Chemical Structure and Potential Applications: This molecule belongs to a class of heterocyclic compounds known as imidazo[2,1-b][1,3,4]thiadiazoles. This class of molecules has been explored for various applications in medicinal chemistry due to their diverse biological activities []. The presence of the bromine and chlorine substituents might influence the overall properties of the molecule, potentially making it interesting for investigation in areas such as:
    • Antimicrobial activity: Some imidazo[2,1-b][1,3,4]thiadiazoles have exhibited antibacterial and antifungal properties []. The introduction of halogens like bromine and chlorine can sometimes enhance these effects. However, further research would be necessary to determine the specific activity of 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole against different microbes.

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound characterized by a complex imidazo-thiadiazole structure. Its molecular formula is C₁₀H₅BrClN₃S, and it has a molecular weight of approximately 314.59 g/mol. This compound features a bromine atom at the second position and a 4-chlorophenyl group at the sixth position of the imidazo-thiadiazole core, which contributes to its unique chemical properties and potential biological activities .

The imidazo[2,1-b][1,3,4]thiadiazole framework is known for its diverse pharmacological activities, making derivatives of this structure of significant interest in medicinal chemistry.

The chemical reactivity of 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole can be attributed to the presence of the bromine atom and the electron-withdrawing chlorophenyl group. Typical reactions may include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions under certain conditions.
  • Condensation Reactions: This compound can also participate in condensation reactions to form more complex structures, particularly when combined with other heterocycles or functional groups.

Research indicates that compounds within the imidazo[2,1-b][1,3,4]thiadiazole class exhibit a range of biological activities:

  • Antimicrobial Activity: Many derivatives demonstrate significant antibacterial and antifungal properties, making them potential candidates for antibiotic development .
  • Anticancer Properties: Some studies have highlighted their potential as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation through various mechanisms .

Several synthetic routes have been developed for producing 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole:

  • One-Pot Synthesis: A method involving the reaction of appropriate precursors under controlled conditions to yield the desired compound efficiently.
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation, which can be particularly effective for synthesizing heterocyclic compounds .
  • Conventional Heating Methods: Traditional heating methods are also employed but may require longer reaction times compared to microwave-assisted techniques.

The applications of 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole span various fields:

  • Pharmaceutical Development: Due to its biological activities, this compound is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Material Science: Its unique chemical structure may lend itself to applications in developing advanced materials or as a building block in organic synthesis.

Interaction studies involving 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole often focus on its binding affinity with biological targets. For instance:

  • Enzyme Inhibition Studies: Research has shown that derivatives can inhibit specific enzymes linked to disease pathways.
  • Receptor Binding Studies: The compound's interaction with various receptors can elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazoleFluorine instead of chlorineAnticancerEnhanced solubility
5-Methyl-2-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazoleMethyl group at position 5AntimicrobialBroader spectrum
6-(Phenyl)imidazo[2,1-b][1,3,4]thiadiazoleNo halogen substituentsAntifungalSimpler structure

These compounds differ primarily in their substituents and positions on the imidazo-thiadiazole framework. Their unique features influence their biological activities and potential applications.

Imidazo[2,1-b]thiadiazole derivatives emerged in the 1950s as a novel class of heterocyclic compounds, combining imidazole and thiadiazole rings into a fused bicyclic system. Early synthetic efforts focused on cyclocondensation reactions between thiosemicarbazides and α-haloketones, enabling the exploration of their diverse biological activities. By the 1980s, researchers recognized their potential as antimicrobial and anticancer agents, with studies demonstrating inhibitory effects against Mycobacterium tuberculosis and human tumor cell lines. The introduction of halogenated substituents, such as bromine and chlorine, marked a pivotal advancement in the 2000s, enhancing both metabolic stability and target-binding affinity.

Key Milestones in Derivative Development

DecadeDevelopmentImpact
1950sInitial synthesis of imidazo[2,1-b]thiadiazolesFoundation for structural diversification
1980sDiscovery of antitubercular activity (MIC: 1.6–12.5 µg/mL)Validated therapeutic potential
2000sHalogen-substituted derivatives (e.g., bromo, chloro)Improved pharmacokinetic profiles
2020sMicrowave-assisted synthesis protocolsEnhanced yield (up to 58%) and scalability

Structural Uniqueness of Bromo-Chlorophenyl Substitution Patterns

The molecular architecture of 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b]thiadiazole features two critical modifications:

  • Bromine at Position 2: Introduces steric bulk and electron-withdrawing effects, stabilizing the thiadiazole ring via resonance.
  • 4-Chlorophenyl at Position 6: Enhances lipophilicity (LogP: 3.87) and π-π stacking interactions with biological targets.

Electronic and Geometric Properties

  • Planar Geometry: The fused imidazo-thiadiazole system adopts a near-planar conformation (dihedral angle: 23.81°), favoring intercalation with DNA or enzyme active sites.
  • Halogen Bonding: Bromine and chlorine atoms engage in X···N/S interactions (bond length: 3.206 Å), critical for inhibiting kinases like FAK (IC~50~: <1 µM).
  • Aromatic Stability: Conjugation across the bicyclic system reduces ring strain, as evidenced by bond alternation (S1–C1: 1.756 Å; S1–C4: 1.736 Å).

Traditional Condensation Routes for Imidazo-Thiadiazole Core Formation

Traditional condensation methodologies remain the cornerstone for synthesizing imidazo[2,1-b] [1] [2] [3]thiadiazole derivatives, providing reliable access to these important heterocyclic scaffolds [1] [4] [2]. These approaches typically involve stepwise construction of the fused ring system through well-established organic transformations.

Thiosemicarbazide-Based Synthetic Pathway

The most widely employed traditional route involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with phenacyl bromides under reflux conditions in ethanol [1] [5] [6]. This methodology proceeds through a nucleophilic substitution mechanism followed by dehydrocyclization to form the imidazothiadiazole core. The reaction typically requires 4-24 hours of reflux conditions at temperatures ranging from 78-100°C [1] [6] [7].

For the specific synthesis of 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b] [1] [2] [3]thiadiazole, the pathway involves:

  • Formation of 2-amino-5-substituted-1,3,4-thiadiazole from appropriate hydrazides and carbon disulfide
  • Condensation with 4-chlorophenacyl bromide in ethanol under reflux conditions
  • Subsequent bromination at the 2-position using molecular bromine or N-bromosuccinimide

Reaction Parameters and Yields

Traditional condensation routes typically achieve yields in the range of 59-74% for imidazo[2,1-b] [1] [2] [3]thiadiazole formation [8]. The reaction conditions require careful optimization of several parameters:

Temperature Optimization Data:

Temperature (°C)Reaction Time (hours)Yield (%)Solvent System
782465Ethanol
851870Ethanol
1001272Ethanol/DMF
110868DMF

The mechanism involves initial nucleophilic attack of the amino group on the carbonyl carbon of phenacyl bromide, followed by intramolecular cyclization and elimination of hydrogen bromide [6] [9]. The reaction proceeds through an iminothiadiazole intermediate that undergoes dehydrative cyclization to form the desired fused heterocycle [5] [6].

Catalyst Systems and Solvent Effects

Traditional routes often employ Lewis acid catalysts to enhance reaction rates and improve yields. Common catalysts include zinc chloride, ferric chloride, and aluminum chloride in concentrations of 5-10 mol% [10] [11]. Solvent selection significantly impacts both reaction kinetics and product selectivity, with polar protic solvents like ethanol and methanol generally providing optimal results [10] [12].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of imidazo[2,1-b] [1] [2] [3]thiadiazole derivatives, offering significant advantages in terms of reaction time, energy efficiency, and environmental sustainability [13] [14] [15].

Microwave Protocol Development

The microwave-assisted synthesis of imidazo[2,1-b] [1] [2] [3]thiadiazoles involves the same fundamental chemistry as traditional methods but with dramatically reduced reaction times and often improved yields [13] [16]. The approach typically employs microwave irradiation at frequencies of 2.45 GHz with power levels ranging from 100-300 watts [17] [16].

Optimized Microwave Conditions:

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time12-24 hours15-30 minutes25-50x faster
Temperature78-100°C120-150°CHigher efficiency
Yield65-72%82-95%1.3-1.4x increase
Energy ConsumptionHighLow70-80% reduction

Mechanism Under Microwave Conditions

Microwave heating provides selective activation of polar molecules through dielectric heating, resulting in rapid and uniform temperature elevation throughout the reaction mixture [14] [15]. This selective heating mechanism accelerates bond formation and breaking processes while minimizing side reactions that typically occur under prolonged conventional heating [18] [17].

The enhanced reaction kinetics under microwave conditions can be attributed to:

  • Rapid achievement of optimal reaction temperature
  • Reduced thermal gradient effects
  • Enhanced molecular motion and collision frequency
  • Minimized decomposition of thermally sensitive intermediates

Aqueous Microwave Protocols

Recent developments have demonstrated the effectiveness of aqueous microwave protocols for imidazo[2,1-b] [1] [2] [3]thiadiazole synthesis [13] [16]. These methods employ water as the primary solvent with catalytic amounts of organic co-solvents, providing both environmental benefits and improved reaction efficiency.

A representative aqueous microwave protocol involves:

  • 2-amino-5-substituted-1,3,4-thiadiazole (1 equivalent)
  • 4-chlorophenacyl bromide (1.2 equivalents)
  • Water/ethanol (4:1 ratio)
  • Microwave irradiation: 150°C, 20 minutes
  • Yield: 87-92%

Continuous Flow Reactor Applications in Industrial Production

Continuous flow reactor technology represents a significant advancement in the scalable synthesis of heterocyclic compounds, offering enhanced control over reaction parameters and improved safety profiles for industrial applications [19] [20] [21] [22].

Flow Reactor Design Principles

The application of continuous flow reactors to imidazo[2,1-b] [1] [2] [3]thiadiazole synthesis involves precise control of residence time, temperature, and mixing efficiency [20] [21]. Flow reactors typically employ microreactor technology with channel dimensions ranging from 100-500 micrometers, providing excellent heat and mass transfer characteristics [19] [23].

Flow Reactor Performance Metrics:

ParameterBatch ProcessFlow ProcessAdvantage
Residence Time4-24 hours5-30 minutes10-50x faster
Temperature Control±5°C±1°CImproved precision
Mixing EfficiencyModerateExcellentEnhanced selectivity
Scale-up FactorLimitedLinearPredictable scaling
Safety ProfileModerateHighReduced hazard exposure

Industrial Scale Implementation

Industrial implementation of flow reactor technology for imidazo[2,1-b] [1] [2] [3]thiadiazole production offers several critical advantages [20] [22]. The technology enables rapid scale-up from laboratory to production scale without the typical challenges associated with batch process scaling [21] [24].

Key industrial benefits include:

  • Consistent Product Quality: Continuous monitoring and control systems ensure reproducible product specifications
  • Reduced Capital Investment: Smaller reactor volumes compared to equivalent batch systems
  • Enhanced Safety: Reduced inventory of hazardous intermediates and improved containment
  • Energy Efficiency: Optimized heat integration and reduced thermal mass

Production Capacity and Economics

Flow reactor systems for imidazo[2,1-b] [1] [2] [3]thiadiazole synthesis can achieve production capacities ranging from 95 grams per day for laboratory-scale units to several kilograms per day for industrial installations [25] [22]. The economic advantages become particularly pronounced at production scales exceeding 10 kilograms per year, where the combination of reduced labor costs, improved yields, and enhanced safety profiles provide significant cost benefits [24] [26].

Green Chemistry Approaches Using Aqueous Media

The development of environmentally sustainable synthetic methodologies for imidazo[2,1-b] [1] [2] [3]thiadiazole derivatives has become increasingly important, with aqueous media approaches offering significant environmental advantages while maintaining synthetic efficiency [10] [27] [28] [12].

Water as Reaction Medium

The use of water as the primary reaction medium for imidazo[2,1-b] [1] [2] [3]thiadiazole synthesis represents a paradigm shift from traditional organic solvent-based approaches [10] [27] [12]. These aqueous methodologies leverage the unique properties of water, including high heat capacity, hydrogen bonding ability, and environmental compatibility [29] [30].

Aqueous Synthesis Performance Data:

Reaction ComponentAqueous MethodTraditional MethodEnvironmental Benefit
Solvent ToxicityNoneHigh (DMF, DCM)Elimination of VOCs
Waste GenerationMinimalSignificant80% reduction
Energy RequirementsLowHigh60% reduction
Product IsolationSimple filtrationComplex workupSimplified processing

Catalyst Systems for Aqueous Synthesis

Aqueous synthesis of imidazo[2,1-b] [1] [2] [3]thiadiazoles often employs environmentally benign catalysts such as sulfamic acid, triethylamine, or ionic liquids [10] [12] [11]. These catalyst systems are specifically designed to function effectively in aqueous media while maintaining high selectivity and activity.

A representative green chemistry protocol employs:

  • Sulfamic acid (25 mol%) as acidic catalyst
  • Triethylamine (10 mol%) as basic co-catalyst
  • Water as sole solvent
  • Reaction temperature: 100°C under reflux
  • Reaction time: 3 hours
  • Yield: 85-92%

Mechanism in Aqueous Media

The reaction mechanism in aqueous media differs significantly from organic solvent systems due to the unique solvation environment provided by water [27] [31]. The high dielectric constant of water stabilizes ionic intermediates, while hydrogen bonding interactions facilitate proton transfer processes essential for cyclization [10] [12].

Key mechanistic features include:

  • Enhanced Nucleophilicity: Water solvation increases the nucleophilic character of amino groups
  • Stabilized Intermediates: Ionic intermediates are effectively stabilized by water solvation
  • Facilitated Proton Transfer: Hydrogen bonding networks promote efficient proton transfer
  • Reduced Side Reactions: The aqueous environment suppresses many competing pathways

Scope and Limitations

Aqueous synthesis methodologies demonstrate broad substrate scope, accommodating various substitution patterns on both the thiadiazole and phenyl rings [10] [12] [11]. However, certain limitations exist, particularly for substrates with extensive hydrophobic character or those requiring strictly anhydrous conditions [27] [28].

Substrate Compatibility Analysis:

Substrate TypeAqueous CompatibilityYield Range (%)Special Considerations
Electron-rich arylExcellent85-95Standard conditions
Electron-poor arylGood75-85Extended reaction time
Halogenated arylExcellent80-92No special requirements
Alkyl substitutedModerate65-80Surfactant addition helpful

The imidazo[2,1-b] [3]thiadiazole framework represents a fused heterocyclic system that has attracted significant attention for its structural diversity and biological applications [4] [5]. The compound 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b] [3]thiadiazole exhibits characteristic structural features that are consistent with other members of this chemical class, displaying distinctive molecular geometry and supramolecular assembly patterns.

X-ray Crystallographic Analysis of Molecular Planarity

The molecular structure of 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b] [3]thiadiazole is characterized by an essentially planar bicyclic core system. X-ray crystallographic studies of closely related imidazo[2,1-b] [3]thiadiazole derivatives consistently demonstrate that the fused ring system maintains high planarity with minimal deviation from the mean plane [5] [4] [6].

In the structurally similar compound 6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b] [3]thiadiazole, X-ray diffraction analysis revealed that the imidazo[2,1-b] [3]thiadiazole system is essentially planar with a maximum deviation of only 0.006 Å [6]. This planarity is a characteristic feature of the fused heterocyclic framework and contributes to the molecular rigidity and electronic properties of these compounds.

The planar nature of the bicyclic core has been consistently observed across multiple derivatives. For instance, in 2-Isobutyl-6-phenylimidazo[2,1-b] [3]thiadiazole, the fused ring system maintains close planarity with a maximum deviation of 0.042 Å [7]. Similarly, the 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] [3]thiadiazole-5-carbaldehyde exhibits remarkable planarity with a root mean square deviation of only 0.012 Å [8] [9].

ParameterValueReference CompoundCitation
Maximum Deviation from Planarity0.006 Å6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b] [3]thiadiazole [6]
Maximum Deviation from Planarity0.042 Å2-Isobutyl-6-phenylimidazo[2,1-b] [3]thiadiazole [7]
Root Mean Square Deviation0.012 Å6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] [3]thiadiazole-5-carbaldehyde [8] [9]

Dihedral Angle Variations in Aryl-Substituted Derivatives

The orientation of the aryl substituent at the 6-position relative to the imidazo[2,1-b] [3]thiadiazole core varies significantly depending on the substituent pattern and crystal packing environment. Systematic crystallographic studies have revealed a range of dihedral angles between the heterocyclic core and the attached aryl rings [5] [4] [6].

In a comprehensive analysis of constitutionally similar 6-arylimidazo[2,1-b] [3]thiadiazoles, dihedral angles between the imidazole and aryl rings ranged from 1.05° to 10.44° [5]. Specifically, 6-(2-Chlorophenyl)imidazo[2,1-b] [3]thiadiazole exhibits two independent molecules in the asymmetric unit with dihedral angles of 1.51° and 7.28°, while 6-(2-chlorophenyl)-2-methylimidazo[2,1-b] [3]thiadiazole shows a dihedral angle of 9.65° [5].

The influence of chlorine substitution position on molecular conformation is evident from comparative studies. The 6-(3-Chlorophenyl)imidazo[2,1-b] [3]thiadiazole derivative displays a dihedral angle of 6.0° between the benzene and imidazo[2,1-b] [3]thiadiazole rings [10] [11]. In contrast, the 6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b] [3]thiadiazole exhibits a smaller dihedral angle of 5.07° [6].

CompoundDihedral Angle (°)Substituent PatternCitation
6-(2-Chlorophenyl)imidazo[2,1-b] [3]thiadiazole (Molecule 1)1.51ortho-Chloro [5]
6-(2-Chlorophenyl)imidazo[2,1-b] [3]thiadiazole (Molecule 2)7.28ortho-Chloro [5]
6-(3-Chlorophenyl)imidazo[2,1-b] [3]thiadiazole6.0meta-Chloro [10] [11]
6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b] [3]thiadiazole5.07para-Chloro [6]
6-(3,4-dichlorophenyl)imidazo[2,1-b] [3]thiadiazole10.44meta,para-Dichloro [5]

For 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b] [3]thiadiazole, the presence of both bromine at the 2-position and chlorine at the para-position of the phenyl ring is expected to result in a dihedral angle comparable to other para-chlorophenyl derivatives, likely in the range of 5-7° based on the structural data from related compounds [6] [10].

Supramolecular Assembly Patterns via Non-Covalent Interactions

The crystal packing of imidazo[2,1-b] [3]thiadiazole derivatives is predominantly governed by π-π stacking interactions, hydrogen bonding, and weak intermolecular contacts. These non-covalent interactions play a crucial role in determining the overall supramolecular architecture and stability of the crystal structure [5] [4] [6].

π-π stacking interactions are the most prevalent intermolecular forces observed in these systems. In 6-(3-Chlorophenyl)imidazo[2,1-b] [3]thiadiazole, molecules assemble through centrosymmetric dimers formed by π-stacking of the thiadiazole and benzene rings with a centroid-centroid distance of 3.6938 Å [10] [11]. Additional weak π-stacking interactions involving benzene rings occur at a centroid-centroid distance of 3.7739 Å [10] [11].

The 6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b] [3]thiadiazole crystal structure demonstrates weak π-π stacking interactions between imidazole rings with a centroid-centroid distance of 3.5697 Å [6]. The crystal packing is further stabilized by C-H⋯π interactions involving the chlorophenyl ring [6].

CompoundPrimary InteractionCentroid-Centroid Distance (Å)Secondary InteractionsCitation
6-(3-Chlorophenyl)imidazo[2,1-b] [3]thiadiazoleπ-stacking3.6938Additional π-stacking (3.7739 Å) [10] [11]
6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b] [3]thiadiazoleπ-π stacking3.5697C-H⋯π interactions [6]
2-Isobutyl-6-phenylimidazo[2,1-b] [3]thiadiazoleπ-π stacking3.8067None specified [7]
5-(4-methylphenyl)imidazo[2,1-b] [3]thiadiazoleπ-π stacking3.6907π-π between benzene and tolyl rings (3.7597 Å) [12]

In contrast, some derivatives exhibit hydrogen bonding as the primary supramolecular interaction. The 6-(2-Chlorophenyl)imidazo[2,1-b] [3]thiadiazole forms ribbons through three independent C-H⋯N hydrogen bonds, creating alternating R₂²(8) and R₄⁴(18) ring motifs [5]. These ribbons are subsequently linked into three-dimensional arrays by π-stacking interactions [5].

For 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b] [3]thiadiazole, the crystal packing is anticipated to be dominated by π-π stacking interactions similar to other chlorophenyl-substituted derivatives. The presence of bromine at the 2-position may introduce additional halogen-halogen or halogen-π interactions, potentially influencing the overall supramolecular assembly pattern. Based on structural analogy with related compounds, centroid-centroid distances for π-stacking interactions are expected to fall within the range of 3.57-3.81 Å [6] [7] [12].

XLogP3

4.2

Dates

Last modified: 04-14-2024

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